4-(2-Bromoethyl)piperidine 4-(2-Bromoethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 113913-55-6
VCID: VC7937443
InChI: InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2
SMILES: C1CNCCC1CCBr
Molecular Formula: C7H14BrN
Molecular Weight: 192.1 g/mol

4-(2-Bromoethyl)piperidine

CAS No.: 113913-55-6

Cat. No.: VC7937443

Molecular Formula: C7H14BrN

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromoethyl)piperidine - 113913-55-6

Specification

CAS No. 113913-55-6
Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
IUPAC Name 4-(2-bromoethyl)piperidine
Standard InChI InChI=1S/C7H14BrN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2
Standard InChI Key MATRGCMIAKCCIJ-UHFFFAOYSA-N
SMILES C1CNCCC1CCBr
Canonical SMILES C1CNCCC1CCBr

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-(2-Bromoethyl)piperidine consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the fourth position by a 2-bromoethyl group (-CH2CH2Br). The bromine atom’s electronegativity and leaving-group capability make this compound highly reactive in alkylation and nucleophilic substitution reactions. The tert-butyl-protected derivative, tert-butyl-4-(2-bromoethyl)piperidine-1-carboxylate, modifies the nitrogen with a carbamate group (Boc), enhancing stability for storage and handling .

The molecular formula for the free base is C7H14BrN, while the tert-butyl variant expands to C12H22BrNO2 due to the Boc group . Key structural features include:

  • Piperidine ring: Confers rigidity and influences electronic distribution.

  • Bromoethyl chain: Provides a reactive site for further functionalization.

  • Boc protection (in derivatives): Reduces nitrogen reactivity, preventing unwanted side reactions .

Systematic and Common Names

  • IUPAC Name: 4-(2-Bromoethyl)piperidine.

  • Alternative Designations:

    • 4-(β-Bromoethyl)piperidine (emphasizing bromine position).

    • N-Boc-4-(2-bromoethyl)piperidine (for the tert-butyl-protected form) .

Synthesis and Manufacturing

Nucleophilic Substitution

The primary synthesis route involves reacting piperidine with 1,2-dibromoethane in a polar aprotic solvent (e.g., dichloromethane or toluene) under reflux. The nitrogen atom in piperidine acts as a nucleophile, displacing one bromine from 1,2-dibromoethane:

Piperidine+1,2-DibromoethaneReflux4-(2-Bromoethyl)piperidine+HBr\text{Piperidine} + \text{1,2-Dibromoethane} \xrightarrow{\text{Reflux}} \text{4-(2-Bromoethyl)piperidine} + \text{HBr}

Yields depend on reaction time and stoichiometry, with excess 1,2-dibromoethane favoring mono-substitution.

Protected Derivatives

To mitigate degradation during storage, the tert-butyl carbamate derivative is synthesized via Boc protection of the piperidine nitrogen before bromoethylation . This two-step process involves:

  • Boc Protection: Treating piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

  • Bromoethylation: Reacting Boc-piperidine with 1,2-dibromoethane under similar conditions .

Table 1: Synthesis Conditions for 4-(2-Bromoethyl)piperidine Derivatives

ParameterFree BaseBoc-Protected
SolventDichloromethaneToluene
Temperature40–50°C60–70°C
Reaction Time12–24 hours24–48 hours
Yield60–75%70–85%

Physical and Chemical Properties

Thermal Stability

The tert-butyl derivative exhibits a melting point of 39°C and a boiling point of 334.2°C, making it suitable for reactions requiring elevated temperatures . The free base, while less thermally stable, remains liquid at room temperature, facilitating its use in solution-phase chemistry.

Spectroscopic Characteristics

  • ¹H-NMR: Peaks at δ 1.2–1.6 ppm (piperidine CH2), δ 2.4–2.8 ppm (N-CH2), and δ 3.3–3.7 ppm (Br-CH2) .

  • IR: Stretching vibrations at 2850 cm⁻¹ (C-H) and 560 cm⁻¹ (C-Br).

Table 2: Physical Properties of tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate

PropertyValue
Molar Mass292.21 g/mol
Boiling Point334.2°C
Melting Point39°C
AppearanceColorless to yellow liquid
Purity (HPLC)≥97%

Reactivity and Chemical Reactions

Alkylation Reactions

The bromoethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide yields 4-(2-azidoethyl)piperidine, a precursor for click chemistry:

4-(2-Bromoethyl)piperidine+NaN34-(2-Azidoethyl)piperidine+NaBr\text{4-(2-Bromoethyl)piperidine} + \text{NaN}_3 \rightarrow \text{4-(2-Azidoethyl)piperidine} + \text{NaBr}

Aza-Michael Additions

In the presence of α,β-unsaturated carbonyl compounds (e.g., acrylates), 4-(2-bromoethyl)piperidine participates in aza-Michael additions, forming β-amino esters:

4-(2-Bromoethyl)piperidine+CH2=CHCOORβ-Amino Ester+HBr\text{4-(2-Bromoethyl)piperidine} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{β-Amino Ester} + \text{HBr}

Applications in Pharmaceutical Research

BET Protein Inhibitors

Patent WO2015081203A1 describes bicyclic heterocycles containing piperidine derivatives as BET inhibitors, highlighting the structural relevance of bromoethyl-piperidine intermediates . For instance, compound 3-[2-(4-acetylpiperazin-1-yl)ethyl]-4-(cyclobutylmethoxy)-1-methyl-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzimidazol-2-one incorporates a bromoethyl-piperidine moiety to enhance binding affinity .

Anticancer Agents

Bromoethyl groups enable the synthesis of DNA-alkylating agents. Derivatives of 4-(2-bromoethyl)piperidine have been explored in prodrugs targeting transitional cell carcinoma, leveraging their ability to cross cell membranes and release alkylating species intracellularly .

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